molecular formula C16H11BrO2 B14420435 3-(4-bromobenzyl)-4H-chromen-4-one CAS No. 82018-88-0

3-(4-bromobenzyl)-4H-chromen-4-one

Cat. No.: B14420435
CAS No.: 82018-88-0
M. Wt: 315.16 g/mol
InChI Key: BBZYDRSZLIIBQV-UHFFFAOYSA-N
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Description

3-(4-bromobenzyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzyl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the bromination of benzyl alcohol to form 4-bromobenzyl alcohol, followed by its conversion to 4-bromobenzyl chloride. This intermediate is then reacted with chromone under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow protocols for bromination reactions, which are activated using household compact fluorescent lamps (CFLs) and acetonitrile as the solvent. This method avoids hazardous chlorinated solvents and allows for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-bromobenzyl)-4H-chromen-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromobenzyl)-4H-chromen-4-one is unique due to its chromone backbone, which imparts distinct biological activities.

Biological Activity

3-(4-bromobenzyl)-4H-chromen-4-one is a synthetic derivative of chroman-4-one, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chromenone backbone, which allows it to interact with various biological targets. The presence of the bromobenzyl group enhances its lipophilicity and potentially its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including:

Cell Line Type of Cancer IC50 (µM) Mechanism of Action
MCF-7Breast Cancer20.1Induction of apoptosis and cell cycle arrest
HCT-116Colon Cancer25.0DNA fragmentation and modulation of CDK4/Bcl-2 pathways
HeLaCervical Cancer42.8Up-regulation of pro-apoptotic genes (P53, Bax)

Case Study: MCF-7 Cell Line

In a study examining the effects of various chromone derivatives on MCF-7 cells, this compound demonstrated significant cytotoxicity. The mechanism involved the down-regulation of anti-apoptotic genes like Bcl-2 and up-regulation of pro-apoptotic genes such as P53 and Bax, leading to increased apoptosis rates in treated cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli62.5 - 125Bacteriostatic

The antimicrobial activity is attributed to the inhibition of protein synthesis and disruption of cell membrane integrity .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant capacity of this compound was evaluated using DPPH scavenging assays:

Assay Inhibition (%)
DPPH Radical Scavenging66.4 - 213.9

This indicates that the compound effectively scavenges free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with key biological targets such as CDK4 and Bcl-2. The results showed strong binding interactions characterized by hydrophobic contacts and hydrogen bonding, which correlate with the observed biological activities .

Properties

CAS No.

82018-88-0

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]chromen-4-one

InChI

InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-8,10H,9H2

InChI Key

BBZYDRSZLIIBQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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